2,2,2-Trifluoroethyl acrylate

Catalog No.
S703386
CAS No.
407-47-6
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl acrylate

CAS Number

407-47-6

Product Name

2,2,2-Trifluoroethyl acrylate

IUPAC Name

2,2,2-trifluoroethyl prop-2-enoate

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2

InChI Key

VBHXIMACZBQHPX-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(F)(F)F

Canonical SMILES

C=CC(=O)OCC(F)(F)F
  • Polymer Science

    Due to its reactive acrylate group and the presence of fluorine atoms, TFEA is a valuable monomer for the synthesis of novel polymers. These polymers can have unique properties depending on the co-monomers used and the polymerization technique.

    • For example, research has explored the use of TFEA in the creation of fluorinated copolymers with improved thermal stability and water repellency.
    • Additionally, TFEA-based hydrogels are being studied for potential applications in drug delivery due to their biocompatibility and controlled release properties [].
  • Atmospheric Chemistry

    TFEA's interaction with atmospheric components is another area of scientific interest. Researchers are studying how TFEA reacts with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). Understanding these reactions helps scientists model atmospheric processes and assess the potential environmental impact of TFEA emissions [].

2,2,2-Trifluoroethyl acrylate is an organic compound characterized by the molecular formula C5H5F3O2C_5H_5F_3O_2 and a molecular weight of approximately 154.09 g/mol. It features an acrylate functional group, which is a vinyl ester of acrylic acid, and is notable for its trifluoromethyl group, contributing to its unique chemical properties. This compound is typically a colorless liquid that is soluble in organic solvents and exhibits stability under normal conditions .

TFEA is a flammable liquid (flash point: 13 °C) and can irritate the skin, eyes, and respiratory system upon exposure [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TFEA [].
    • Handle in a well-ventilated area and avoid contact with skin and eyes [].

The chemical behavior of 2,2,2-Trifluoroethyl acrylate includes participation in various reactions typical of acrylates:

  • Polymerization: It readily undergoes free radical polymerization, forming polymers that are useful in coatings and adhesives.
  • Esterification: The compound can react with alcohols to form esters.
  • Hydrolysis: Under certain conditions, it can hydrolyze to yield acrylic acid and 2,2,2-trifluoroethanol .

Additionally, studies have shown its reactivity in gas-phase tropospheric photo-oxidation initiated by hydroxyl radicals and chlorine atoms, which can lead to various degradation products .

Research into the biological activity of 2,2,2-Trifluoroethyl acrylate is limited but suggests potential cytotoxicity. Its trifluoromethyl group may influence interactions with biological systems, although specific studies detailing its effects on human health or environmental impact are sparse. The compound's stability and reactivity raise questions regarding its persistence and potential toxicity in ecological contexts .

Several methods exist for synthesizing 2,2,2-Trifluoroethyl acrylate:

  • Esterification: This involves reacting acryloyl chloride with 2,2,2-trifluoroethanol. This method is straightforward and yields high purity products .
  • Oxygen-Alkylation: Another method includes the alkylation of acrylic acid with 2,2,2-trifluoroethanol under controlled conditions .
  • Radical Polymerization: The compound can also be synthesized through radical polymerization techniques using appropriate initiators .

The applications of 2,2,2-Trifluoroethyl acrylate are diverse:

  • Coatings: Due to its ability to form durable films upon polymerization.
  • Adhesives: Its strong bonding properties make it suitable for various adhesive formulations.
  • Fluorinated Polymers: It serves as a building block for fluorinated polymers that exhibit unique properties such as low surface energy and chemical resistance .

Interaction studies involving 2,2,2-Trifluoroethyl acrylate focus primarily on its reactivity with environmental species. For instance:

  • Gas-Phase Reactions: Investigations have shown how this compound reacts with hydroxyl radicals and chlorine atoms in the atmosphere, providing insights into its degradation pathways and potential environmental impact .
  • Polymer Interactions: The interactions of polymers derived from this acrylate with various substrates have been studied to evaluate adhesion properties and surface characteristics .

Several compounds share structural similarities with 2,2,2-Trifluoroethyl acrylate. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Trifluoroethyl methacrylateContains a methacrylate groupHigher reactivity due to the methacrylate structure
Perfluoropropyl acrylatePerfluorinated side chainExhibits enhanced hydrophobicity
Ethyl acrylateLacks fluorine substituentsMore hydrophilic compared to trifluoroethyl variant
Fluorinated styrene derivativesAromatic ring with fluorineProvides different mechanical properties

Uniqueness of 2,2,2-Trifluoroethyl Acrylate

What sets 2,2,2-Trifluoroethyl acrylate apart from these similar compounds is its trifluoromethyl group's influence on both chemical reactivity and physical properties. This unique feature contributes to its lower surface energy and potential applications in specialized coatings and adhesives that require specific performance characteristics under varied environmental conditions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.83%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

407-47-6

Wikipedia

2,2,2-Trifluoroethyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,2,2-trifluoroethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types